Minimal Off-Target Kinase Engagement: A Clean Profile for Chemical Probe Development
In contrast to potent EIF2AK3 (PERK) inhibitors like GSK2606414 (IC50 = 0.4 nM) , 3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid exhibits extremely weak inhibition of EIF2AK3 (EC50 > 55.7 μM) [1]. Similarly, it shows negligible activity against CRF-BP (EC50 > 53.0 μM), whereas the CRF1 antagonist Verucerfont displays an IC50 of >1 μM against the same target [2].
| Evidence Dimension | In vitro potency against human EIF2AK3 |
|---|---|
| Target Compound Data | EC50 > 55.7 μM (55,700 nM) |
| Comparator Or Baseline | GSK2606414: IC50 = 0.4 nM |
| Quantified Difference | Target compound is >139,000-fold less potent |
| Conditions | EIF2AK3 enzyme inhibition assay; EC50 determined from primary screening |
Why This Matters
This establishes the compound as a suitable negative control or an inert scaffold for targeted derivatization, minimizing confounding off-target pharmacology in cellular assays.
- [1] BindingDB. BDBM46468: 3-[allyl(phenyl)sulfamoyl]benzoic acid. EC50 >5.57E+4 nM for EIF2AK3. View Source
- [2] BindingDB. BDBM46468: 3-[allyl(phenyl)sulfamoyl]benzoic acid. EC50 >5.30E+4 nM for CRF-BP. Verucerfont (GSK561679) IC50 >1000 nM for CRF-BP. View Source
